molecular formula C21H21N B14353164 N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine CAS No. 92977-96-3

N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine

Cat. No.: B14353164
CAS No.: 92977-96-3
M. Wt: 287.4 g/mol
InChI Key: URBZTMRSGCUZEJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrene, which undergoes a series of reactions to introduce the propan-1-amine moiety.

    Alkylation: Pyrene is first alkylated using a suitable alkylating agent to introduce the propyl chain.

    Amination: The alkylated pyrene is then subjected to amination reactions to introduce the amine group. This can be achieved using reagents such as ammonia or primary amines under appropriate conditions.

    Dimethylation: Finally, the amine group is dimethylated using reagents like formaldehyde and formic acid or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acylating agents, and alkylating agents.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrene derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic hydrocarbons and their derivatives.

Biology: In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the pyrene moiety. It is useful in studying cellular processes and molecular interactions.

Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its structural properties may be exploited in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine involves its interaction with molecular targets through its amine and pyrene moieties. The amine group can form hydrogen bonds and ionic interactions, while the pyrene moiety can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
  • N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
  • N,N-Dimethyl-3-(naphthalen-1-yl)propan-1-amine

Uniqueness: N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and electronic properties.

Properties

CAS No.

92977-96-3

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

N,N-dimethyl-3-pyren-2-ylpropan-1-amine

InChI

InChI=1S/C21H21N/c1-22(2)12-4-5-15-13-18-10-8-16-6-3-7-17-9-11-19(14-15)21(18)20(16)17/h3,6-11,13-14H,4-5,12H2,1-2H3

InChI Key

URBZTMRSGCUZEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2

Origin of Product

United States

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